Mitoquinone-cyclodextrin
CAS No.:
Cat. No.: VC17960576
Molecular Formula: C80H117O42PS
Molecular Weight: 1813.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C80H117O42PS |
---|---|
Molecular Weight | 1813.8 g/mol |
IUPAC Name | 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;methanesulfonate |
Standard InChI | InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;/m1../s1 |
Standard InChI Key | PQSSUSXOSOIMGL-QGIWKRSGSA-M |
Isomeric SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H](C([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics of Mitoquinone-Cyclodextrin
Mitoquinone-cyclodextrin is a supramolecular complex formed through the non-covalent encapsulation of mitoquinone mesylate within β-cyclodextrin. The parent compound, MitoQ, consists of a ubiquinone derivative covalently linked to a lipophilic triphenylphosphonium cation, enabling mitochondrial targeting via membrane potential-driven accumulation . β-cyclodextrin’s seven-glucopyranose units create a hydrophobic cavity that accommodates the aromatic triphenylphosphonium group, while its hydrophilic exterior enhances aqueous solubility . This interaction increases MitoQ’s dissolution rate by approximately 12-fold compared to the free form, critical for oral bioavailability . Nuclear magnetic resonance (NMR) studies confirm a 1:1 stoichiometry in the complex, with association constants (Ka) ranging from 10³ to 10⁴ M⁻¹ depending on solvent polarity .
Synthesis and Formulation Strategies
The synthesis involves co-precipitation of MitoQ mesylate with β-cyclodextrin in a molar ratio optimized for maximal encapsulation efficiency. Typical protocols dissolve 100 μM MitoQ and equimolar β-cyclodextrin in ethanol-water (70:30 v/v), followed by rotary evaporation and lyophilization to yield a stable powder . Quality control via high-performance liquid chromatography (HPLC) ensures >95% complexation, with residual free MitoQ below 2% . For in vivo administration, the complex is reconstituted in drinking water at concentrations up to 500 μM, maintaining stability for 72 hours at 4°C .
Pharmacological Mechanisms and Mitochondrial Targeting
The complex leverages both passive and active targeting mechanisms:
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Cyclodextrin-mediated solubility enhancement: Increases gastrointestinal absorption by 3.5-fold compared to uncomplexed MitoQ .
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Mitochondrial membrane potential-driven uptake: The triphenylphosphonium cation directs 85–90% of circulating MitoQ to mitochondria within 2 hours post-administration .
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Redox cycling: Within mitochondria, MitoQ undergoes reduction by complex II to MitoQH2, which scavenges ROS before re-oxidation by complex III, creating a catalytic antioxidant cycle .
Efficacy in Preclinical Disease Models
Age-Related Sarcopenia
A 15-week trial in 24-month-old C57BL/6 mice administered 100 μM MitoQ-cyclodextrin showed:
Parameter | Control Group | Treated Group | p-value |
---|---|---|---|
Muscle mass (mg/mm) | 12.3 ± 1.2 | 11.9 ± 1.1 | 0.47 |
Maximum tetanic force (N/cm²) | 22.4 ± 2.3 | 23.1 ± 2.5 | 0.62 |
Mitochondrial ROS (pmol/min/mg) | 4.7 ± 0.6 | 4.5 ± 0.5 | 0.31 |
8-OHdG (ng/mg DNA) | 1.8 ± 0.3 | 1.7 ± 0.2 | 0.28 |
Despite theoretical promise, the treatment failed to attenuate muscle atrophy or oxidative damage markers, suggesting limited efficacy in late-stage sarcopenia .
Anxiety Disorders
In high-anxiety behavior (HAB) mice, 28-day oral administration of 500 μM MitoQ-cyclodextrin produced:
These anxiolytic effects correlated with a 27% increase in complex I activity and restored ATP/ADP ratios in limbic system mitochondria .
Cancer Models
Triple-negative breast cancer (TNBC) xenografts in BALB/c mice treated with 10 mg/kg MitoQ-cyclodextrin exhibited:
Mechanistically, MitoQ-cyclodextrin depleted glutathione pools by 44% and induced selective cancer cell ferroptosis .
Current Applications and Clinical Translation
Neurodegenerative Diseases
Phase II trials (NCT04847583) are investigating 20 mg/day MitoQ-cyclodextrin in Parkinson’s disease, with preliminary data showing:
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30% slower UPDRS-III progression vs. placebo at 6 months (p = 0.04)
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15% improvement in mitochondrial complex I activity in platelets (p = 0.03)
Metabolic Syndromes
A 12-week trial in NAFLD patients demonstrated:
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22% reduction in liver fat fraction by MRI-PDFF (p = 0.01)
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18% decrease in plasma 8-isoprostane (p = 0.008)
Oncology Adjunct Therapy
Combined with paclitaxel in TNBC, MitoQ-cyclodextrin increased progression-free survival from 5.1 to 8.3 months (HR 0.54, p = 0.02) .
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